molecular formula C17H29NO4 B12931456 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid

9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid

Cat. No.: B12931456
M. Wt: 311.4 g/mol
InChI Key: VHGACKBOLVGGQO-UHFFFAOYSA-N
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Description

9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid is a complex organic compound characterized by its spirocyclic structure. The compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((tert-Butoxycarbonyl)amino)spiro[55]undecane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include di-tert-butyl dicarbonate for Boc protection and various catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its spirocyclic structure and Boc-protected amine group make it a valuable building block for the development of new compounds .

Biology and Medicine

In biological and medical research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may also serve as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors .

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected under mild conditions, allowing the compound to participate in various biochemical pathways. The spirocyclic core may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid lies in its combination of a spirocyclic core and a Boc-protected amine group. This combination provides a versatile platform for chemical modifications and applications in various fields .

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[5.5]undecane-10-carboxylic acid

InChI

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-13-6-9-17(10-7-13)8-4-5-12(11-17)14(19)20/h12-13H,4-11H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

VHGACKBOLVGGQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CCCC(C2)C(=O)O)CC1

Origin of Product

United States

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